N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
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Description
Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Research has shown that certain derivatives, including those related to 1,3,4-thiadiazole, exhibit significant anti-inflammatory and analgesic activities. Compounds like N-(4-substituted-thiazolyl)oxamic acid derivatives have been identified as potent antiallergy agents, indicating their potential in treating inflammatory conditions (Hargrave et al., 1983). Additionally, certain celecoxib derivatives have been synthesized with promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the versatility of thiadiazole compounds in medicinal applications (Ş. Küçükgüzel et al., 2013).
Anticancer Activities
The synthesis of new compounds with thiadiazole structures has been extensively researched for their potential as anticancer agents. For instance, studies on pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles have revealed moderate to high anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such derivatives (Dawood et al., 2013). Additionally, novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their possible anticancer activities, further emphasizing the importance of these compounds in cancer research (Ulviye Acar Çevik et al., 2020).
Antimicrobial and Antifungal Properties
Compounds incorporating the 1,3,4-thiadiazole moiety have been synthesized and tested for their antimicrobial and antifungal activities. For example, certain derivatives have shown good to moderate activity against various microbial strains, indicating their potential in combating microbial infections (Anekal & Biradar, 2017).
Anticonvulsant Effects
Recent studies have identified compounds derived from 1,3,4-thiadiazole with promising anticonvulsant activities. Research on the antiepileptic activity of amide derivatives of valproic acid and 1,3,4-thiadiazole, for instance, has shown significant efficacy in experimental models, suggesting the therapeutic potential of these compounds in epilepsy treatment (Malygin, 2020).
properties
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-3-4-5-13(21)18-15-19-20-16(24-15)23-10-14(22)17-12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGPBHGMGVIVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide |
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